molecular formula C10H8BrF3O2 B6592405 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene CAS No. 200956-16-7

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene

Cat. No. B6592405
M. Wt: 297.07 g/mol
InChI Key: BPQVBIUQJJMEGK-UHFFFAOYSA-N
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Description

“1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” is a chemical compound with the molecular formula C10H8BrF3O21. It is used for research purposes1.



Synthesis Analysis

The synthesis of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” is not explicitly mentioned in the search results. However, it’s known that “1-Bromo-4-(trifluoromethoxy)benzene” can be treated with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene2.



Molecular Structure Analysis

The molecular structure of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” is not explicitly mentioned in the search results. However, the molecular weight is 297.07 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” are not explicitly mentioned in the search results. However, “1-Bromo-4-(trifluoromethoxy)benzene” has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 (20 °C), and a vapor pressure of 20 hPa (55 °C)3.


Scientific Research Applications

Aryne Route to Naphthalenes

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene is used in the generation of specific phenyllithium intermediates that can be transformed into various compounds. For instance, 1-bromo-4-(trifluoromethoxy)benzene leads to the formation of 1,2-dehydro-4-(trifluoromethoxy)benzene, an aryne intermediate used to synthesize naphthalenes. Such arynes can react with furan to create cycloadducts, which can be further manipulated chemically to yield diverse compounds (Schlosser & Castagnetti, 2001).

Synthesis of Ethers

The compound plays a role in synthesizing ethers such as 1,3-bis(allyloxy)benzene. This synthesis involves the O-allylation of resorcinol with allyl bromide, catalyzed by a phase-transfer catalyst, and can be enhanced using ultrasound irradiation. This method illustrates the potential for efficient and accelerated synthesis of ethers (Selvaraj & Rajendran, 2013).

Trifluoromethoxylation of Aliphatic Substrates

The molecule is relevant in the trifluoromethoxylation of aliphatic substrates. It can be used to generate trifluoromethoxide anions that substitute activated bromides and alkyl iodides, leading to the formation of aliphatic trifluoromethyl ethers. This is a key example of nucleophilic displacement involving the trifluoromethoxy group (Marrec et al., 2010).

Bis-Difluoroalkylated Benzoxepines and 2H-Chromenes Synthesis

It contributes to the development of a method for synthesizing bis-difluoroalkylated benzoxepines and 2H-chromenes. This process features mild conditions, good regioselectivity, and a wide substrate scope, indicating its versatility in organic synthesis (Zhou et al., 2022).

CCR5 Antagonists Synthesis

The compound is used in the synthesis of non-peptide CCR5 antagonists, which are important in the field of medicinal chemistry. This involves reactions with various intermediates to produce bioactive compounds (Cheng De-ju, 2015).

Cross-Coupling Reactions

It's involved in cross-coupling reactions, specifically in the synthesis of palladium(II) complexes. These complexes play a crucial role in Suzuki and Sonogashira cross-coupling reactions, which are pivotal in creating various organic compounds (Deschamps et al., 2007).

Catalytic Oxidative Trifluoromethoxylation

This chemical is used in the catalytic intermolecular allylic C-H trifluoromethoxylation of alkenes, a process that enables the direct formation of allylic trifluoromethoxy derivatives from terminal alkenes. This represents a significant advancement in the field of organic synthesis (Qi et al., 2017).

Safety And Hazards

The safety and hazards of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” are not explicitly mentioned in the search results. However, “1-Bromo-4-(trifluoromethoxy)benzene” is known to cause skin irritation3.


Future Directions

The future directions of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-bromo-1-prop-2-enoxy-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQVBIUQJJMEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199808
Record name 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene

CAS RN

200956-16-7
Record name 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-trifluoromethoxyphenol (Description 11; 8 g, 0.03 mol) and K2CO3 (8.6 g, 0.06 mol) in dimethylformamide (100 ml) was added allyl bromide (4 ml, 0.045 mol). The solution was stirred for 4 h. at room temperature undre nitrogen whereupon water (400 ml) and ethyl acetate (3×100 ml) were added and the combined organic phase was washed with water (200 ml), saturated brine (200 ml), dried (MgSO4) and the solvent removed in vacuo. The residue was purified by chromatography on silica gel (eluting with 5% ethyl acetate in hexane) to give the title compound as a yellow oil 1H NMR (250 MHz, CDCl3) δ4.60 (2H, dt, J 5, 1.6 Hz), 5.33 (1H, dq, J 10.5, 1.4 Hz), 5.48 (1H, dq, J 17.3, 1.6 Hz), 6.04 (1H, m), 6.86 (1H, d, J 9 Hz, 7.13 (1H, dd, J 8.4, 2.7 Hz), and 7.45 (1H, d, J 2.8 Hz).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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